4-(2-Chloroprop-2-enyl)piperazin-2-one
Description
4-(2-Chloroprop-2-enyl)piperazin-2-one is a piperazinone derivative characterized by a six-membered piperazinone ring (containing a ketone group) substituted at the 4-position with a 2-chloropropenyl group. This compound serves as a key intermediate in the synthesis of cytotoxic agents targeting cancer cell lines, such as colon (HT-29) and lung (A549) cancers . Its reactivity stems from the chloropropenyl substituent, which enables further functionalization via nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
4-(2-chloroprop-2-enyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6(8)4-10-3-2-9-7(11)5-10/h1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJDCGYWORSJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCNC(=O)C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazinone Derivatives
Structural and Functional Group Variations
The biological and chemical properties of piperazinone derivatives are heavily influenced by substituents on the piperazinone core. Below is a comparative analysis:
Key Observations:
- Substituent Complexity : Nutlin-3 and EVO derivatives feature bulky, multi-ring substituents (e.g., bis-chlorophenyl, imidazole), enhancing their target specificity (e.g., MDM2 inhibition) . In contrast, 4-(2-chloropropenyl)piperazin-2-one has a simpler substituent, favoring reactivity over selectivity.
- Biological Activity : The chloropropenyl group in the target compound correlates with cytotoxicity against cancer cells, while Nutlin-3’s complex structure enables precise protein-protein interaction disruption .
- Core Structure: Piperazinone derivatives (with a ketone) exhibit distinct electronic properties compared to piperazine analogs (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone), influencing solubility and metabolic stability .
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